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Stilbene, alpha-nitro-

Cat. No.: B1175379
CAS No.: 18315-83-8
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Description

Historical Perspectives and Early Investigations of Nitrostilbenes

The investigation of nitrostilbenes is rooted in the late 19th and early 20th centuries, alongside the development of fundamental organic reactions. The primary route to α-nitrostilbene, the Knoevenagel condensation, was established as a powerful carbon-carbon bond-forming reaction. Early methodologies involved the base-catalyzed reaction between an active methylene (B1212753) compound, in this case, phenylnitromethane, and an aldehyde, benzaldehyde. rsc.orgresearchgate.netsigmaaldrich.com

Pioneering work by chemists such as Emil Knoevenagel, L. Walter, Jakob Meisenheimer, and F. Heim laid the groundwork for understanding the reactivity of these compounds. rsc.org Meisenheimer, in particular, made significant observations on the addition reactions of nitroethylenes in the early 1900s. rsc.orgarchive.org These initial studies established the fundamental synthesis and reactivity patterns of α-nitrostilbene. Early synthetic approaches often utilized strong bases like sodium methoxide, but these methods were frequently plagued by low yields and the formation of side products. The introduction of milder amine catalysts, such as piperidine, represented a significant improvement, although the scope and efficiency of these early methods remained a subject of ongoing investigation. These foundational studies were crucial in establishing α-nitrostilbene as a readily accessible compound, paving the way for its exploration as a key synthetic intermediate.

Significance of α-Nitrostilbene as a Synthetic Intermediate and Functional Material Precursor

The synthetic utility of α-nitrostilbene is extensive, owing to the electron-deficient nature of its double bond, which makes it an excellent Michael acceptor and a versatile partner in various chemical transformations. Its significance spans the synthesis of complex organic molecules and the development of advanced functional materials.

As a synthetic intermediate , α-nitrostilbene is a key precursor for a diverse array of molecular scaffolds, most notably heterocyclic compounds. The electron-withdrawing nitro group activates the double bond for cycloaddition and annulation reactions. A prominent example is its use in the Barton-Zard pyrrole (B145914) synthesis, where it reacts with isocyanoacetates to form highly substituted 3,4-diarylpyrroles. scispace.comrsc.org It is also widely used in [3+2] cycloaddition reactions to generate other important heterocycles. For instance, its reaction with pyridinium (B92312) salts or other 1,3-dipoles can lead to the formation of substituted isoxazoles and pyrrolo[2,1-a]isoquinolines. sigmaaldrich.comrsc.orgnih.govresearchgate.net

Furthermore, the nitro group itself can be transformed, expanding the compound's synthetic potential. Catalytic reduction of α-nitrostilbene provides a direct route to α,β-diphenylethylamines, which are valuable pharmacophores. archive.org The double bond can also participate in other types of cycloadditions, such as electrochemical [2+1] and [2+2] reactions to furnish cyclopropanes and cyclobutanes, respectively. bhu.ac.in

As a precursor to functional materials , the chromophoric nature of the nitrostilbene core has been exploited in materials science. Donor-acceptor substituted stilbenes, including derivatives of α-nitrostilbene, are known for their significant solvatochromic and nonlinear optical (NLO) properties. capes.gov.brauckland.ac.nz These characteristics make them suitable for applications as molecular sensors and in electro-optic devices. capes.gov.brauckland.ac.nz For example, novel solvatochromic nitrostilbenes have been synthesized and incorporated into class II hybrid materials, where the chromophore is covalently bound to a silica (B1680970) matrix. capes.gov.br The significant change in the dipole moment of such "push-pull" stilbenes upon photoexcitation is key to these applications. auckland.ac.nzacs.org More recently, the fluorescent properties of nitrostilbene derivatives have been harnessed to develop dyes for the detection and identification of microplastics in aqueous environments. researchgate.net

Table 1: Application of α-Nitrostilbene in Heterocyclic Synthesis

Reaction Type Reagents Product Class Reference(s)
Barton-Zard Reaction Ethyl Isocyanoacetate 3,4-Diarylpyrroles scispace.comrsc.org
[3+2] Cycloaddition Pyridinium Ylides 3,4-Diarylisoxazoline N-oxides researchgate.net
[3+2] Cycloaddition Isoquinolinium Ylides Pyrrolo[2,1-a]isoquinolines nih.gov
Reductive Cyclization Phenyl Formate (CO surrogate) 2-Phenylindoles researchgate.net

Overview of Key Research Areas in α-Nitrostilbene Chemistry

Current research involving α-nitrostilbene is vibrant and can be broadly categorized into three major areas: advanced organic synthesis, materials science, and mechanistic studies.

In organic synthesis , the focus remains on leveraging α-nitrostilbene as a versatile building block for constructing complex and biologically relevant molecules. This includes the development of novel catalytic, stereoselective reactions. For instance, asymmetric reactions using α-nitrostilbene as a substrate are being explored to synthesize chiral amines, amino alcohols, and heterocyclic compounds that are cores of many pharmaceutical agents. archive.orgnih.gov The synthesis of natural product analogs, such as derivatives of lamellarin, showcases the compound's utility in total synthesis. rsc.org

In materials science , research is driven by the unique photophysical properties of the nitrostilbene scaffold. Scientists are designing and synthesizing new α-nitrostilbene derivatives with tailored electronic properties for applications in photonics and electronics. Key areas of interest include the development of advanced NLO materials, components for organic light-emitting diodes (OLEDs), and molecular photoswitches. auckland.ac.nz The sensitivity of their fluorescence to the local environment is also being exploited for chemical sensing applications. acs.orgresearchgate.net

Mechanistic studies continue to be a fundamental research area. Investigations into the kinetics and mechanisms of reactions involving α-nitrostilbene, such as nucleophilic vinylic substitution and cycloadditions, provide deeper insights into its reactivity. bhu.ac.in Electrochemical studies have been employed to understand its reduction pathways and the behavior of the resulting radical anion intermediates, which can undergo dimerization or isomerization. This fundamental knowledge is critical for optimizing existing synthetic methods and designing new, more efficient chemical transformations.

Table 2: Functional Materials Derived from or Incorporating the α-Nitrostilbene Scaffold

Material Type Key Property Potential Application(s) Reference(s)
Solvatochromic Dyes Environment-sensitive fluorescence Chemical sensors, Microplastic detection capes.gov.brresearchgate.net
Class II Hybrid Materials Covalently-bound chromophore Solid-state optical materials capes.gov.br
Push-Pull Chromophores Nonlinear Optical (NLO) properties Electro-optic modulators, Second-harmonic generation auckland.ac.nz
Photoswitches Reversible photoisomerization Molecular machines, Data storage acs.org
OLED Components Emitting color tuners Organic Light-Emitting Diodes auckland.ac.nz

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2Cl6 B1175379 Stilbene, alpha-nitro- CAS No. 18315-83-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18315-83-8

Molecular Formula

C3H2Cl6

Origin of Product

United States

Synthetic Methodologies for α Nitrostilbene and Its Derivatives

Classical Condensation Reactions for α-Nitrostilbene Framework Construction

Classical condensation reactions represent the foundational methods for constructing the carbon-carbon double bond characteristic of the stilbene (B7821643) core. These reactions typically involve the coupling of an aromatic aldehyde with a nucleophilic carbon species derived from a phenylnitromethane precursor.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are powerful olefination methods that convert carbonyl compounds into alkenes. wikipedia.org For the synthesis of α-nitrostilbene, these reactions involve the reaction of an aromatic aldehyde, such as benzaldehyde, with a phosphorus-stabilized carbanion bearing the nitrophenyl group.

The Wittig reaction utilizes a phosphonium ylide, typically prepared from triphenylphosphine and a suitable alkyl halide, followed by deprotonation with a strong base. researchgate.net The ylide then reacts with an aldehyde or ketone to form an oxaphosphetane intermediate, which collapses to yield the desired alkene and triphenylphosphine oxide. organic-chemistry.org The presence of the electron-withdrawing nitro group on the carbanion component stabilizes the ylide. purechemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate-stabilized carbanions. sctunisie.org These carbanions are generated by deprotonating an alkylphosphonate, which is often prepared via the Michaelis-Arbuzov reaction. sigmaaldrich.com HWE reagents are generally more nucleophilic than their corresponding phosphonium ylides and offer significant advantages, including the straightforward aqueous workup for the removal of the phosphate byproduct and typically excellent stereoselectivity. sctunisie.orgsigmaaldrich.com

Stereoselective Approaches (E/Z Isomer Control)

The stereochemical outcome of olefination reactions is a critical consideration in stilbene synthesis. In the context of α-nitrostilbene, the geometry of the double bond can be controlled to a significant extent by the choice of olefination method and reaction conditions.

For the Wittig reaction, the stereoselectivity is highly dependent on the stability of the phosphorus ylide. Ylides stabilized by electron-withdrawing groups, such as the nitro group in the precursor for α-nitrostilbene, predominantly form the thermodynamically more stable (E)-alkene. purechemistry.org This selectivity arises from the reversibility of the initial addition step, which allows for equilibration to the more stable intermediate that leads to the (E)-product. Conversely, non-stabilized ylides typically yield (Z)-alkenes under kinetic control. wikipedia.org

The Horner-Wadsworth-Emmons reaction is renowned for its high (E)-stereoselectivity. sctunisie.orgsigmaaldrich.com This preference for the trans-isomer is a general feature when using phosphonate-stabilized carbanions. sctunisie.org However, modifications such as the Still-Gennari protocol, which utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent systems (e.g., KHMDS/18-crown-6 in THF), can reverse this selectivity to favor the formation of (Z)-alkenes.

Table 1: Comparison of Wittig and HWE Olefination for α-Nitrostilbene Synthesis

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Triphenylphosphonium Ylide Phosphonate (B1237965) Carbanion
Typical Stereoselectivity (E)-isomer with stabilized ylides High preference for (E)-isomer
Reagent Reactivity Less nucleophilic More nucleophilic
Byproduct Removal Often requires chromatography (Triphenylphosphine oxide) Simple aqueous extraction (Dialkyl phosphate salt)

| (Z)-Isomer Synthesis | Possible with non-stabilized ylides or Schlosser modification | Requires specific modifications (e.g., Still-Gennari) |

Knoevenagel Condensation and Variants

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl compound, followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.comwikipedia.org In the synthesis of α-nitrostilbene, this reaction involves the condensation of an aromatic aldehyde with a compound possessing an acidic methylene proton activated by both a phenyl and a nitro group, namely phenylnitromethane. wikipedia.org

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or its salt. sigmaaldrich.comalfa-chemistry.com The base facilitates the deprotonation of the active methylene compound to generate a nucleophilic carbanion (a nitronate ion in this case), which then attacks the electrophilic carbonyl carbon of the aldehyde. purechemistry.orgorientjchem.org The resulting β-hydroxy intermediate readily undergoes dehydration to afford the final α,β-unsaturated nitroalkene. alfa-chemistry.com The Knoevenagel condensation generally favors the formation of the more stable (E)-isomer. researchgate.netnih.gov

Aldol-Type Condensation Pathways

The Aldol-type condensation pathway for synthesizing α-nitrostilbene is specifically known as the Henry reaction or the nitro-aldol reaction. wikipedia.orgorganic-chemistry.org This reaction represents one of the most fundamental methods for carbon-carbon bond formation in organic chemistry. wikipedia.org It involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. organic-chemistry.org

To synthesize α-nitrostilbene, phenylnitromethane is treated with a base to generate a resonance-stabilized nitronate anion. This nucleophile then adds to the carbonyl group of benzaldehyde to form a β-nitro alcohol (nitro-aldol adduct). wikipedia.org This intermediate can often be isolated, but under the reaction conditions or upon heating, it readily undergoes dehydration (elimination of a water molecule) to yield the α-nitrostilbene product. organic-chemistry.orgyoutube.com The elimination step is driven by the formation of a conjugated system.

Transition Metal-Catalyzed Syntheses of α-Nitrostilbene Derivatives

Modern synthetic chemistry often employs transition metal catalysts to achieve efficient and selective bond formations that may be challenging via classical methods. Palladium-catalyzed reactions are particularly prominent in this area.

Palladium-Mediated Heck Reactions

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. wikipedia.orgyoutube.com This reaction provides a direct and highly versatile route to substituted alkenes, including α-nitrostilbene derivatives, with excellent control of stereochemistry, typically favoring the (E)-isomer. organic-chemistry.orgnih.gov

The synthesis of α-nitrostilbene via the Heck reaction can be envisioned through two primary disconnection approaches:

Coupling of an aryl halide (e.g., iodobenzene) with β-nitrostyrene.

Coupling of a nitro-substituted vinyl halide with benzene (less common) or a substituted styrene with a nitro-aryl halide.

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. The final step is a β-hydride elimination, which forms the stilbene double bond and regenerates the active Pd(0) catalyst in the presence of a base. wikipedia.org A variety of palladium sources, ligands, and bases can be used to optimize the reaction for specific substrates. wikipedia.orgnih.gov Recent advancements have also explored denitrative Heck reactions, where a nitroarene is coupled directly with an alkene. researchgate.netchemrxiv.org

Table 2: Typical Conditions for Palladium-Mediated Heck Reaction for Stilbene Synthesis

Component Example Reagents/Conditions Role in Reaction
Aryl Halide Iodobenzene, 4-Bromoacetophenone Electrophilic coupling partner
Alkene β-Nitrostyrene, Styrene Nucleophilic coupling partner
Palladium Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ Catalyzes the C-C bond formation
Ligand PPh₃, P(o-tol)₃, BINAP Stabilizes the palladium center and influences reactivity
Base Et₃N, K₂CO₃, NaOAc Neutralizes HX formed and regenerates the Pd(0) catalyst
Solvent DMF, Acetonitrile, Toluene Solubilizes reactants and catalyst

| Typical Product | (E)-α-Nitrostilbene | Predominantly the trans-isomer |

Other Cross-Coupling Methods (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon double bond of the stilbene core. Methodologies like the Suzuki, Stille, and Negishi couplings offer versatile routes to α-nitrostilbene and its derivatives, often starting with precursors that already contain the nitro group.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. youtube.comyoutube.com In the context of α-nitrostilbene synthesis, this could involve reacting a vinylboronic acid with a nitro-substituted aryl halide or, more innovatively, using nitroarenes directly as electrophilic coupling partners. mdpi.comresearchgate.net The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. youtube.com Recent advancements have explored using nitroarenes as coupling reagents, which involves the challenging oxidative addition of the palladium catalyst into the Ar–NO2 bond. researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic electrophile, such as a halide or triflate, catalyzed by palladium. wikipedia.orgwiley-vch.de The synthesis of stilbene derivatives can be achieved using this method. wiley-vch.de For α-nitrostilbene, a possible route involves the coupling of a vinylstannane with a nitro-substituted aryl halide. Organostannanes are stable to air and moisture, but their high toxicity is a significant drawback. wikipedia.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

Negishi Coupling: This reaction forms C-C bonds by coupling an organozinc compound with an organic halide or triflate, catalyzed by nickel or palladium. wiley-vch.dewikipedia.orgorganic-chemistry.org The Negishi coupling is highly versatile and can be used to form bonds between sp², sp³, and sp carbon atoms. wikipedia.org A synthetic strategy for α-nitrostilbene could involve the reaction of a vinylzinc reagent with a nitroaryl halide or a (nitrovinyl)zinc reagent with an aryl halide. The reaction generally provides high yields and shows good functional group tolerance. wikipedia.orgorganic-chemistry.org

Coupling ReactionKey ReactantsCatalystKey Features
Suzuki-MiyauraOrganoboron compound + Organic halide/triflatePalladiumMild conditions, high functional group tolerance. youtube.com
StilleOrganotin compound + Organic halide/triflatePalladiumStable reagents, but high toxicity. wikipedia.org
NegishiOrganozinc compound + Organic halide/triflatePalladium or NickelVersatile for various carbon hybridizations, high yields. wikipedia.orgorganic-chemistry.org

Direct Nitration and Nitro-Group Introduction Strategies

These methods focus on introducing the nitro group onto a pre-formed stilbene skeleton or building the molecule from precursors already containing the nitro functionality.

Direct nitration involves treating a stilbene backbone with a nitrating agent to introduce a nitro group onto the aromatic ring or the vinylic position. The nitration of stilbene with concentrated nitric acid can be used to place a nitro group on an aromatic ring. google.com Dehydrating agents like sulfuric acid or acetic anhydride can facilitate this reaction. google.com Another effective nitrating agent is acetyl nitrate, which can be used for the nitration of stilbenes. acs.org The regioselectivity of the nitration (i.e., the position where the nitro group is introduced) can be influenced by the reaction conditions and the existing substituents on the stilbene rings.

A primary and classical route to α-nitrostilbene is the Henry reaction (or nitro-aldol reaction), which involves the condensation of an aromatic aldehyde with a nitroalkane. researchgate.net Specifically, α-nitrostilbene is synthesized via the base-catalyzed condensation of benzaldehyde with phenylnitromethane. This reaction is followed by dehydration of the intermediate nitro-alcohol to yield the final α,β-unsaturated nitroalkene. researchgate.netresearchgate.net

Nitroalkanes are valuable precursors due to the electron-withdrawing nature of the nitro group, which makes the α-protons acidic and easily removed by a base to form a nucleophilic nitronate anion. arkat-usa.orgcphi-online.com This anion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting nitro-aldol adduct can be dehydrated, often under acidic or basic conditions, to form the nitroolefin. researchgate.net

Precursor TypeKey ReactionDescription
NitroalkanesHenry (Nitro-aldol) ReactionBase-catalyzed condensation of a nitroalkane (e.g., phenylnitromethane) with an aldehyde (e.g., benzaldehyde), followed by dehydration. researchgate.net
NitroolefinsFurther Functionalizationα-Nitrostilbene itself is a nitroolefin and can act as a Michael acceptor for the synthesis of more complex molecules. rsc.org

Advanced and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of methods that are more efficient, use less hazardous materials, and are more environmentally friendly, aligning with the principles of green chemistry. researchgate.net

One such advanced approach is the visible-light-induced synthesis of stilbene derivatives. A reported method describes the cross-coupling of nitroalkenes with aryl diazonium salts under transition-metal-free conditions. rsc.org This reaction proceeds via a radical pathway using an organophotoredox catalyst like eosin Y and green LEDs as the light source. rsc.org Notably, in this process, the nitroalkene serves as a radical acceptor, and the nitro group is ultimately cleaved and replaced, offering a route to other stilbene derivatives rather than α-nitrostilbene itself. rsc.org

Microwave-assisted synthesis represents another green approach. The Perkin reaction, involving 4-nitrophenylacetic acid and various benzaldehydes in the presence of pyrrolidine, can be performed under solvent-free conditions using microwave irradiation to produce trans-4-nitrostilbene derivatives in good yields and short reaction times (e.g., within 10 minutes). researchgate.net

These advanced methods often offer advantages over classical techniques, such as milder reaction conditions, higher yields, improved selectivity, and a reduction in waste. researchgate.net

Reactivity and Reaction Mechanisms of α Nitrostilbene Systems

Nucleophilic Vinylic Substitution Reactions

The presence of the electron-withdrawing nitro group at the α-position of the stilbene (B7821643) backbone significantly activates the double bond towards nucleophilic attack, making α-nitrostilbene systems susceptible to nucleophilic vinylic substitution (NVS) reactions.

Kinetics and Mechanistic Studies of Substitution Processes

Kinetic studies on the reactions of β-methoxy-α-nitrostilbene with various nucleophiles, such as methoxyamine and N-methylmethoxyamine, have provided direct observation of the intermediate formed during the nucleophilic vinylic substitution process. acs.org The reaction of α-nitro-β-X-stilbenes (where X can be groups like OCH3 or OCH2CF3) with different nucleophiles has been subject to kinetic analysis to understand the elementary steps of the substitution. acs.org These investigations have been crucial in elucidating the reaction mechanism, which often proceeds through a multi-step pathway involving the formation of a tetrahedral intermediate.

The rates of these substitution reactions are highly dependent on the nature of the nucleophile, the leaving group (X), and the solvent. For instance, studies conducted in 50% dimethyl sulfoxide-50% water have explored the kinetics of reactions between amines and α-nitro-β-substituted-stilbenes, contributing to the search for the elusive intermediate in these NVS reactions. acs.org

Photochemical Transformations

α-Nitrostilbene and its derivatives exhibit rich photochemical behavior, primarily involving photoisomerization and photodimerization processes upon absorption of light.

Photoisomerization Mechanisms (trans-cis interconversion)

The trans-cis photoisomerization of stilbenes is a well-studied phenomenon, and the presence of a nitro group introduces specific electronic characteristics that influence this process. acs.org Upon excitation to the S1 state, both trans and cis isomers of nitrostilbene can interconvert. researchgate.net The mechanism often involves twisting around the central ethylenic bond to reach a perpendicular conformation, which then relaxes to the ground state as either the cis or trans isomer. nih.govacs.org

For donor-acceptor stilbenes like 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), the photorelaxation pathways upon S1 excitation are complex, involving conical intersections and intersystem crossings. nih.gov After excitation, the trans-isomer can undergo an ultrafast conversion to a quinoid form, followed by relaxation through a triplet pathway. The cis-isomer's relaxation is often determined by the initial twisting direction of the donor and acceptor groups. nih.gov The efficiency of photoisomerization can be influenced by factors such as solvent polarity and viscosity. researchgate.net

Photodimerization Processes

In the solid state, α,ω-diarylpolyenes, a class of compounds that includes stilbene derivatives, can undergo [2+2] photodimerization. nih.gov This reaction is highly dependent on the molecular arrangement in the crystal lattice. While unsubstituted stilbene is photochemically stable in the solid state, appropriate substitution, including nitro groups, can facilitate photodimerization by influencing the crystal packing. nih.gov The photodimerization leads to the formation of cyclobutane derivatives. The reaction's progress can be monitored by observing changes in fluorescence spectra, as the cyclobutane products are often non-fluorescent. nih.gov

Redox Chemistry and Electron Transfer Processes

The redox behavior of α-nitrostilbene is dominated by the electron-withdrawing nitro group, which can undergo reduction, and the potential for electron transfer processes involving the π-conjugated system.

Reduction of the Nitro Group and its Impact on Reactivity

The nitro group of α-nitrostilbene can be reduced to various functional groups, most commonly an amino group, which dramatically alters the electronic properties and reactivity of the molecule. The electron-withdrawing nitro group (σp = +0.78) is converted into a strongly electron-donating amino group (σp = -0.66), a change that significantly impacts the chemistry of the aromatic rings and the double bond. nih.gov

A variety of reagents can be employed for the reduction of aromatic nitro compounds. masterorganicchemistry.com Common methods include catalytic hydrogenation using catalysts like palladium-on-carbon (Pd/C) or Raney nickel, and the use of metals such as iron, tin, or zinc in acidic media. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com The choice of reducing agent is crucial to avoid the reduction of other functional groups or the double bond. For instance, while catalytic hydrogenation is effective, it can also reduce the alkene C=C bond. wikipedia.orgstackexchange.com Tin(II) chloride is a mild reagent that can selectively reduce the nitro group. commonorganicchemistry.com

The reduction of the nitro group to an amine transforms the α-nitrostilbene from an electron-poor system to an electron-rich one. This change in electronic nature fundamentally alters its reactivity in processes like electrophilic aromatic substitution and its interaction with other reagents.

Reagent/CatalystConditionsProduct Functional Group
Catalytic Hydrogenation (Pd/C, Raney Ni)H₂ gasAmine (-NH₂)
Iron (Fe)Acidic media (e.g., HCl)Amine (-NH₂)
Tin(II) chloride (SnCl₂)-Amine (-NH₂)
Zinc (Zn)Aqueous ammonium chlorideHydroxylamine (-NHOH)

Oxidative Fission of the Alkene Bond

The carbon-carbon double bond in α-nitrostilbene is susceptible to oxidative cleavage by strong oxidizing agents, a reaction characteristic of alkenes. This process involves the complete rupture of the double bond, leading to the formation of carbonyl compounds. The specific products formed depend on the substitution pattern of the alkene and the reaction conditions employed.

Common reagents for oxidative fission include ozone (O₃), potassium permanganate (KMnO₄), and osmium tetroxide (OsO₄) in combination with an oxidant.

Ozonolysis:

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The reaction of α-nitrostilbene with ozone proceeds through the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide. Subsequent workup of the ozonide determines the final products.

Reductive Workup: Treatment of the ozonide with a reducing agent, such as dimethyl sulfide (DMS) or zinc and water, yields aldehydes or ketones. In the case of α-nitrostilbene, this would be expected to produce benzaldehyde and a derivative of phenylnitromethane.

Oxidative Workup: In the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), any initially formed aldehydes are further oxidized to carboxylic acids. For α-nitrostilbene, this would lead to the formation of benzoic acid.

The Criegee mechanism describes the stepwise process of ozonide formation and cleavage.

Permanganate Oxidation:

Hot, concentrated, and acidic or basic solutions of potassium permanganate (KMnO₄) can also effect the oxidative cleavage of the alkene bond in α-nitrostilbene. Under these vigorous conditions, the products are typically carboxylic acids and ketones. Any aldehyde intermediates are readily oxidized to carboxylic acids. Therefore, the reaction of α-nitrostilbene with hot KMnO₄ is expected to yield benzoic acid.

Osmium Tetroxide Catalyzed Oxidation:

A milder alternative for oxidative cleavage involves the use of a catalytic amount of osmium tetroxide (OsO₄) in the presence of a co-oxidant such as sodium periodate (NaIO₄) or Oxone. This method initially forms a cyclic osmate ester, which is then cleaved by the co-oxidant to yield carbonyl compounds. For α-nitrostilbene, this would result in the formation of benzaldehyde and a phenylnitromethane derivative.

Table 1: Expected Products from Oxidative Fission of α-Nitrostilbene

Reagent/Conditions Expected Carbonyl Products
1. O₃, 2. DMS (Reductive Workup) Benzaldehyde, Phenylnitromethane derivative
1. O₃, 2. H₂O₂ (Oxidative Workup) Benzoic Acid
Hot, concentrated KMnO₄ Benzoic Acid
OsO₄ (cat.), NaIO₄ Benzaldehyde, Phenylnitromethane derivative

Acid- and Base-Promoted Reactions

The reactivity of α-nitrostilbene is significantly influenced by the presence of acids and bases, which can catalyze various transformations.

Acid-Promoted Reactions:

In the presence of strong acids, the double bond of stilbene derivatives can undergo protonation to form a carbocation intermediate. This can lead to cis-trans isomerization. For α-nitrostilbene, protonation of the double bond would be followed by rotation around the single bond and subsequent deprotonation to yield the more stable isomer. The rate of this isomerization is dependent on the acid concentration and the stability of the carbocation intermediate. The electron-withdrawing nature of the nitro group can influence the stability of this intermediate.

Base-Promoted Reactions:

The presence of the electron-withdrawing nitro group makes the β-carbon of the alkene in α-nitrostilbene highly electrophilic and susceptible to nucleophilic attack. This is a key feature of its base-promoted reactivity.

Michael Addition: In the presence of a base, various nucleophiles can add to the double bond in a Michael-type addition. The base can either activate the nucleophile or deprotonate a carbon acid to form a carbanion, which then attacks the β-carbon of the α-nitrostilbene.

Formation of Heterocycles: Base-catalyzed reactions of nitrostilbenes can lead to the formation of heterocyclic compounds. For instance, base-catalyzed condensation with α-isocyanoacetates can yield highly substituted pyrroles in what is known as the Barton-Zard pyrrole (B145914) synthesis.

Rearrangements and Cycloaddition Reactions

α-Nitrostilbene and its derivatives can participate in various rearrangement and cycloaddition reactions, often initiated by photochemical or thermal means.

Photochemical Rearrangements:

Stilbene and its derivatives are well-known for their photochemical reactivity, primarily involving trans-cis isomerization upon irradiation with UV light. The presence of a nitro group can influence the photostationary state and the quantum yields of isomerization. Another common photochemical reaction of stilbenes is photocyclization. Upon irradiation, cis-stilbene can undergo an electrocyclic reaction to form a dihydrophenanthrene intermediate, which can then be oxidized to a phenanthrene derivative. The presence and position of the nitro group on the stilbene framework can affect the feasibility and outcome of this reaction.

Cycloaddition Reactions:

The electron-deficient nature of the double bond in α-nitrostilbene, due to the adjacent nitro group, makes it a good dienophile or dipolarophile in cycloaddition reactions.

Diels-Alder Reaction: α-Nitrostilbene can potentially react with electron-rich dienes in a [4+2] cycloaddition reaction to form cyclohexene derivatives. The nitro group acts as an activating group on the dienophile.

1,3-Dipolar Cycloadditions: α-Nitrostilbene can react with 1,3-dipoles such as azides, nitrile oxides, and nitrones. These [3+2] cycloaddition reactions are a valuable method for the synthesis of five-membered heterocyclic rings. The regioselectivity of these reactions is governed by the electronic and steric properties of both the α-nitrostilbene and the 1,3-dipole.

Role of the Nitro Group in Modulating Reactivity

The nitro group (-NO₂) plays a pivotal role in dictating the reactivity of the α-nitrostilbene system through a combination of electronic and steric effects.

Electronic Effects:

The nitro group is a very strong electron-withdrawing group due to both the inductive effect (-I) of the electronegative nitrogen and oxygen atoms and the resonance effect (-M).

Activation of the Alkene Bond: The powerful electron-withdrawing nature of the nitro group significantly polarizes the carbon-carbon double bond, making the β-carbon atom highly electrophilic. This polarization activates the double bond towards nucleophilic attack, facilitating reactions such as Michael additions.

Influence on Electrophilic Attack: Conversely, the deactivation of the π-system by the nitro group makes the double bond less susceptible to electrophilic attack compared to unsubstituted stilbene.

Stabilization of Intermediates: The nitro group can stabilize anionic intermediates formed during nucleophilic addition reactions through resonance. This stabilization lowers the activation energy for such reactions.

Steric Effects:

The nitro group is relatively bulky, and its presence at the α-position can introduce steric hindrance. This can influence the stereochemical outcome of reactions, favoring the approach of reagents from the less hindered face of the molecule. In cycloaddition reactions, the steric bulk of the nitro group can influence the endo/exo selectivity.

Table 2: Summary of the Nitro Group's Influence on Reactivity

Effect Description Consequence for Reactivity
Inductive Effect (-I) Withdrawal of electron density through the sigma bond framework. Increases the electrophilicity of the double bond.
Resonance Effect (-M) Delocalization of π-electrons from the double bond and phenyl rings into the nitro group. Strongly activates the double bond for nucleophilic attack and stabilizes anionic intermediates.
Steric Hindrance The physical bulk of the nitro group. Can direct the approach of reagents and influence the stereoselectivity of reactions.

Structural Diversity and Chemical Modification of α Nitrostilbene Derivatives

Substituent Effects on Electronic and Steric Properties

Electron-donating substituents enhance the magnetic shielding of olefinic protons, whereas electron-withdrawing substituents reduce it. researchgate.net The chemical shifts of these protons often show a correlation with the Hammett σ-values, providing a quantitative measure of the electronic influence of the substituent. researchgate.netchemrxiv.org

Steric effects arise from the physical bulk of substituents, which can influence the molecule's conformation, particularly the torsion angle between the phenyl rings and the ethylenic bridge. Bulky groups, especially at the ortho positions, can force the phenyl rings out of planarity, which in turn affects the π-conjugation across the molecule. nih.gov This interplay between electronic and steric effects is crucial for designing molecules with specific optical and electronic properties.

Substituent TypePositionElectronic EffectSteric EffectExample Groups
Electron-Donating (EDG)paraIncreases electron density in the π-system, stabilizes positive charges in intermediates. chemrxiv.orgMinimal, unless very large.-OCH₃, -OH, -N(CH₃)₂
Electron-Withdrawing (EWG)paraDecreases electron density, stabilizes negative charges. nih.govresearchgate.netMinimal, unless very large.-CN, -CF₃, -NO₂
HalogenorthoInductively withdrawing, resonance donating. nih.govSignificant; can force non-planar conformation, disrupting conjugation. nih.gov-F, -Cl, -Br
AlkylorthoWeakly electron-donating.Significant; influences planarity.-CH₃, -C(CH₃)₃

Synthesis of Halogenated and Alkoxy-Substituted α-Nitrostilbenes

Halogenated and alkoxy-substituted α-nitrostilbenes can be synthesized through various established organic reactions. The Perkin reaction, for instance, allows for the synthesis of trans-4-nitrostilbenes by reacting 4-nitrophenylacetic acid with substituted benzaldehydes. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool, providing excellent E-selectivity for the synthesis of stilbenes. nih.gov For example, reacting the appropriate phosphonate (B1237965) ylide derived from a substituted benzyl (B1604629) halide with nitrobenzaldehyde can yield the desired substituted α-nitrostilbene.

Direct α-halogenation of the corresponding aryl ketones followed by subsequent reactions can also serve as a route to these compounds. nih.gov The synthesis of alkoxy-substituted derivatives often involves starting materials that already contain the alkoxy group, such as 3,4-dialkoxybenzaldehydes, which can be reacted with a suitable nitro-containing intermediate. nih.gov A visible-light-induced O-H insertion reaction of diazo compounds represents a modern, catalyst-free method for producing α-alkoxy esters, a strategy that could potentially be adapted for stilbene (B7821643) systems. organic-chemistry.org

Functionalization with Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the α-nitrostilbene framework is key to tuning its electronic properties. otterbein.edu EWGs like an additional nitro group or a cyano group can be introduced using standard aromatic substitution reactions on a stilbene precursor or by using appropriately substituted starting materials in a condensation reaction. researchgate.net

For EDGs, a common strategy involves the reduction of a nitro group to an amine (-NH2). For example, the reduction of a dinitrostilbene (B14013056) derivative can yield an amino-nitrostilbene. nih.gov This amino group can then serve as a handle for further modifications. The synthesis can also start from precursors already bearing the desired functional group, such as reacting an aminobenzaldehyde with a nitrophenylacetic acid derivative.

The choice of synthetic route often depends on the desired substitution pattern and the compatibility of the functional groups with the reaction conditions. Palladium-catalyzed reactions like the Heck or Suzuki couplings offer versatile methods for constructing the stilbene backbone from functionalized precursors. nih.gov

Incorporation of Heterocyclic Moieties

Introducing heterocyclic rings into the α-nitrostilbene structure can significantly alter its biological and photophysical properties. This can be achieved by using heterocyclic aldehydes or ketones as starting materials in condensation reactions. For instance, reacting 4-nitrophenylacetic acid with a heterocyclic aldehyde like 2-formylpyridine or thiophene-2-carbaldehyde (B41791) under Perkin conditions would yield an α-nitrostilbene derivative bearing a heterocyclic moiety. nih.gov

Modern synthetic methods for creating N-heterocycles, such as the manganese-catalyzed regenerative cyclization of diamines, showcase advanced strategies that could be adapted to build complex heterocyclic systems onto a stilbene framework. nih.govresearchgate.net The versatility of these methods allows for the synthesis of a wide range of derivatives where one or both phenyl rings of the stilbene are replaced by a heterocycle.

Synthesis of α-Nitrostilbene Schiff Bases and Related Imine Derivatives

Schiff bases, or imines (>C=N-), are formed through the condensation reaction of a primary amine with an aldehyde or ketone. biointerfaceresearch.com To synthesize an α-nitrostilbene Schiff base, an amino-functionalized α-nitrostilbene, such as (E)-4-amino-α-nitrostilbene, is typically reacted with a substituted aldehyde. researchgate.net

The reaction is often carried out in a solvent like ethanol (B145695) and may be catalyzed by a drop of acid. asianpubs.org The formation of the imine bond is confirmed by spectroscopic methods. In Fourier-transform infrared (FTIR) spectroscopy, the appearance of a characteristic C=N stretching vibration, typically in the range of 1600-1630 cm⁻¹, indicates Schiff base formation. researchgate.netrsisinternational.org In ¹H NMR spectroscopy, the proton of the CH=N group gives a characteristic signal, often in the δ 8-9 ppm range. researchgate.net

Spectroscopic Data for α-Nitrostilbene Schiff Base Derivatives
Amine PrecursorAldehyde ReactantFTIR C=N Stretch (cm⁻¹)¹H NMR CH=N Signal (ppm)
(E)-4-amino-α-nitrostilbene4-Methoxybenzaldehyde1604 - 1608 researchgate.net~8.34 researchgate.net
(E)-4-amino-α-nitrostilbeneBenzaldehyde~1621 rsisinternational.orgNot specified
(E)-4-amino-α-nitrostilbeneSalicylaldehyde~1615 asianpubs.org~8.65 asianpubs.org

Oligomerization and Polymerization of α-Nitrostilbene Monomers

While the polymerization of α-nitrostilbene itself is not extensively documented, the stilbene moiety can be incorporated into polymers. Functionalized stilbene derivatives can act as monomers in various polymerization reactions. nih.gov For a molecule like α-nitrostilbene to act as a monomer, it would typically need to possess polymerizable functional groups, such as vinyl, acrylate, or hydroxyl groups. cmu.edu

For example, a hydroxy-functionalized α-nitrostilbene could potentially undergo condensation polymerization with a diacid to form a polyester. Similarly, a vinyl-substituted α-nitrostilbene could participate in radical polymerization. cmu.edu The process of oligomerization, which forms short-chain polymers, can occur under conditions similar to polymerization but is controlled to limit chain growth. researchgate.net The development of photoswitchable ring-opening polymerization (ROP) using stilbene-based cyclic monomers offers a sophisticated strategy for creating sustainable polymers whose polymerization and depolymerization can be controlled by light, a concept potentially applicable to suitably designed α-nitrostilbene monomers. nih.gov

Advanced Spectroscopic and Diffraction Based Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

The ¹H NMR spectrum of α-nitrostilbene is expected to reveal the distinct electronic environments of its protons. The spectrum would be characterized by signals in the aromatic region, corresponding to the protons on the two phenyl rings, and a signal for the vinylic proton.

The protons on the two phenyl rings will likely appear as complex multiplets in the range of δ 7.0-8.5 ppm. The exact chemical shifts and splitting patterns would be influenced by the position of the nitro group and the stereochemistry of the double bond (E or Z isomer). For comparison, the aromatic protons of (E)-stilbene appear as multiplets between δ 7.19 and 7.60 ppm. In the case of trans-4-nitrostilbene, the protons on the nitro-substituted ring are shifted downfield, with signals observed at δ 7.61 and δ 8.20 ppm, due to the electron-withdrawing nature of the nitro group.

The single vinylic proton in α-nitrostilbene is expected to resonate as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be significantly influenced by the anisotropic effects of the adjacent phenyl rings and the electronic effect of the nitro group.

Table 1: Predicted ¹H NMR Chemical Shifts for α-Nitrostilbene

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons 7.0 - 8.5 m
Vinylic Proton ~7.5 - 8.5 s

Note: These are predicted values based on the analysis of related compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides a detailed picture of the carbon framework of α-nitrostilbene. Each unique carbon atom in the molecule will give rise to a distinct signal.

The spectrum is expected to show several signals in the aromatic region (δ 120-150 ppm) corresponding to the carbons of the two phenyl rings. The carbon atom directly attached to the nitro group (ipso-carbon) is expected to be significantly deshielded. The two vinylic carbons will also have characteristic chemical shifts. The carbon atom bearing the nitro group (Cα) will be strongly deshielded, while the other vinylic carbon (Cβ) will also be in the olefinic region. For reference, the vinylic carbons in (E)-stilbene resonate at δ 129.1 ppm. In substituted stilbenes, these values can shift significantly.

Table 2: Predicted ¹³C NMR Chemical Shifts for α-Nitrostilbene

Carbon Predicted Chemical Shift (δ, ppm)
Aromatic C 120 - 150
Vinylic Cα-NO₂ >140
Vinylic Cβ 120 - 140
Aromatic C-ipso ~140-150

Note: These are predicted values based on the analysis of related compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for confirming the structural assembly of a molecule by identifying long-range correlations between protons and carbons (typically over two or three bonds).

In an HMBC spectrum of α-nitrostilbene, correlations would be expected between the vinylic proton and the carbons of both phenyl rings, as well as the ipso-carbons. Furthermore, the aromatic protons would show correlations to neighboring carbons within the same ring and potentially to the vinylic carbons. These correlations would be instrumental in definitively assigning the signals of the quaternary (non-protonated) carbons and confirming the connectivity between the phenyl rings and the nitro-substituted ethene core. For instance, a correlation between the vinylic proton and the ipso-carbon of one of the phenyl rings would confirm their proximity in the molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of α-nitrostilbene would display characteristic absorption bands corresponding to its key functional groups.

The most prominent features would be the strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂). These are typically observed in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). The stretching vibration of the carbon-carbon double bond (C=C) of the stilbene (B7821643) backbone would likely appear in the 1600-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations of the phenyl rings would be observed in the fingerprint region (below 900 cm⁻¹), and their pattern could provide information about the substitution on the rings.

Table 3: Predicted FTIR Absorption Bands for α-Nitrostilbene

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
NO₂ Asymmetric Stretch 1500 - 1560
NO₂ Symmetric Stretch 1345 - 1385
C=C (alkene) Stretch 1600 - 1650
Aromatic C=C Stretch 1450 - 1600
Aromatic C-H Stretch >3000
Aromatic C-H Out-of-plane Bend <900

Note: These are predicted values based on characteristic group frequencies and data from related compounds.

Raman spectroscopy, being a complementary technique to FTIR, would also provide valuable structural information for α-nitrostilbene. Raman is particularly sensitive to non-polar bonds and symmetric vibrations.

The C=C stretching of the central double bond and the symmetric breathing modes of the phenyl rings are expected to give strong signals in the Raman spectrum. The symmetric stretching vibration of the nitro group would also be Raman active. Due to the conjugated π-system of the molecule, resonance Raman effects might be observed, which could enhance the intensity of the vibrations associated with the chromophore. While specific experimental Raman data for α-nitrostilbene is scarce, analysis of related nitroaromatic compounds suggests that the NO₂ symmetric stretch would be a prominent feature.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is instrumental in probing the electronic transitions within the α-nitrostilbene molecule. The extended π-conjugated system, influenced by the electron-withdrawing nitro group, gives rise to distinct absorption and emission characteristics.

The UV-Vis absorption spectrum of α-nitrostilbene is characterized by strong absorptions in the ultraviolet region, a hallmark of conjugated systems like stilbene. The presence of the nitro group and the phenyl rings leads to a complex spectrum with multiple electronic transitions. Typically, the spectra of nitroaromatic compounds feature several distinct absorption bands. miamioh.edustrath.ac.uk

Approximate Wavelength (λmax)Molar Absorptivity (εmax)AssignmentAssociated Moiety
~250 nmHigh (~10,000 M-1cm-1)π → πNitro group and Benzene rings
~300 nmIntermediate (~1,000 M-1cm-1)π → πArene function
~350 nmLow (~100 M-1cm-1)n → π*Nitro group

While stilbene itself is fluorescent, the introduction of a nitro group often leads to a significant decrease in fluorescence quantum yield due to enhanced intersystem crossing and other non-radiative decay pathways. However, the fluorescence that is observed can be highly sensitive to the local environment, a phenomenon known as solvatochromism.

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's absorption or emission spectral bands with a change in the polarity of the solvent. For push-pull systems like certain nitrostilbene derivatives, an increase in solvent polarity typically leads to a bathochromic (red) shift in the emission spectrum. cdnsciencepub.com This positive solvatochromism occurs because the excited state is more polar than the ground state; thus, more polar solvents provide greater stabilization to the excited state, lowering its energy and resulting in a longer emission wavelength. cdnsciencepub.comlibretexts.org The fluorescence quantum yield of related compounds has been shown to vary considerably depending on the solvent. libretexts.org This sensitivity makes such molecules useful as probes for studying the local polarity of their environment.

The effect of solvent polarity on the emission wavelength of a hypothetical solvatochromic stilbene derivative is illustrated in the table below.

SolventDielectric Constant (ε)Emission Maximum (λem)Spectral Shift
Cyclohexane2.0450 nmBlue-shifted
Chloroform4.8485 nmIntermediate
Acetonitrile37.5520 nmRed-shifted
DMSO46.7540 nmSignificantly Red-shifted

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of α-nitrostilbene and for obtaining structural information through the analysis of its fragmentation patterns. Due to the presence of stable aromatic rings, the molecular ion peak (M+) in the mass spectrum of α-nitrostilbene is expected to be prominent.

The fragmentation of aromatic nitro compounds is well-documented and follows characteristic pathways. The nitro group has a profound influence on the fragmentation process. Common fragmentation patterns involve the loss of small, stable neutral molecules or radicals from the molecular ion. For α-nitrostilbene, key fragmentation pathways would include:

Loss of a nitro radical (•NO₂): This results in a fragment ion at [M - 46]+.

Loss of a nitroso radical (•NO): This gives rise to a fragment at [M - 30]+. This fragmentation often precedes further reactions like the decarbonylation of the benzene ring. nih.gov

Cleavage of the stilbene backbone: Fragmentation can also occur at the ethylenic bridge, leading to ions corresponding to the phenyl and nitrophenyl moieties.

The precise fragmentation pattern can be complex and may involve rearrangements, especially in derivatives with substituents that can participate in "ortho effects," where adjacent groups interact during fragmentation. nih.gov

Fragment IonMass Loss from M+Neutral Fragment LostSignificance
[M - 30]+30 Da•NOCharacteristic of nitroaromatics
[M - 46]+46 Da•NO2Primary fragmentation of the nitro group
[C7H7]+--Tropylium ion, common in aromatic compounds
[C6H5]+--Phenyl cation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular packing. For stilbene derivatives, this technique is crucial for determining the precise conformation (E/Z isomerism) and the degree of planarity of the molecule.

Studies on closely related compounds, such as trans-α-methylstilbene and (trans)-4-chloro-4'-nitrostilbene, offer insights into the likely solid-state structure of α-nitrostilbene. Steric hindrance between the substituent on the α-carbon (the nitro group) and the adjacent phenyl ring can force the molecule to adopt a non-planar conformation. This twisting is characterized by the dihedral angles between the plane of the ethylenic bridge and the planes of the two phenyl rings. The crystal structure reveals how molecules pack in the unit cell, which can be influenced by intermolecular interactions such as hydrogen bonding or π-π stacking. The crystal system and space group define the symmetry of the crystal lattice.

The table below presents example crystallographic data for a related stilbene derivative to illustrate the type of information obtained from an X-ray diffraction study.

ParameterDescriptionExample Value (for a related stilbene)
Crystal SystemOne of the seven crystal systems (e.g., Monoclinic, Orthorhombic).Monoclinic
Space GroupDescribes the symmetry of the unit cell.P21/c
a, b, c (Å)Unit cell dimensions along the crystal axes.a = 11.48, b = 8.57, c = 11.94
α, β, γ (°)Angles between the crystal axes.α = 90, β = 98.5, γ = 90
Torsion Angle (C-C=C-C)Dihedral angle defining the twist around the double bond.175.4°

Computational and Theoretical Chemistry of α Nitrostilbene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of α-nitrostilbene. These calculations, rooted in the principles of quantum mechanics, provide a quantitative description of the molecule's electronic structure and potential energy surface. The primary methods used are Density Functional Theory (DFT), ab initio methods, and semi-empirical calculations, each offering a different balance between computational cost and accuracy.

Density Functional Theory (DFT) has become one of the most popular and effective methods for investigating the electronic and nuclear structures of molecular systems. q-chem.comresearchgate.net It offers a good balance between computational efficiency and accuracy, making it suitable for molecules of the size and complexity of α-nitrostilbene. q-chem.com The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a simpler quantity to handle than the many-electron wavefunction. mdpi.comnih.gov

Geometry optimization is a crucial application of DFT, where the algorithm systematically alters the coordinates of the atoms to find the arrangement with the lowest possible ground state energy, corresponding to the most stable molecular structure. researchgate.netresearchgate.net This process converges when forces on the atoms are minimized, and the structure represents a local minimum on the potential energy surface. nist.gov For these calculations, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to provide reliable geometric parameters. researchgate.netexplorationpub.cominpressco.com The optimized geometry provides detailed information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and conformational properties. For substituted stilbenes, DFT calculations accurately predict the near-planar structure of the trans-isomer, which is generally found to be more stable than the non-planar cis-isomer. researchgate.net

Beyond geometry, DFT is used to explore the electronic structure of α-nitrostilbene. These calculations yield valuable information about the distribution of electron density, molecular electrostatic potential, and various electronic properties that govern the molecule's behavior. schrodinger.comolemiss.edu

ParameterFunctional/Basis SetCalculated Value
Bond Lengths (Å)
C=C (ethylenic)B3LYP/6-311++G(d,p)~1.34
C-N (nitro group)B3LYP/6-311++G(d,p)~1.47
N-O (nitro group)B3LYP/6-311++G(d,p)~1.23
Bond Angles (°)
C-C=C (ethylenic)B3LYP/6-311++G(d,p)~125-128
O-N-O (nitro group)B3LYP/6-311++G(d,p)~124
Dihedral Angles (°)
Phenyl Ring TorsionB3LYP/6-311++G(d,p)~10-30

Ab Initio Methods: Ab initio, meaning "from first principles," refers to computational methods that are based directly on quantum mechanics without the use of experimental data for parameterization. wikipedia.org The foundational ab initio method is the Hartree-Fock (HF) approximation, which solves the Schrödinger equation by assuming each electron moves in the average field of all other electrons. wikipedia.orgq-chem.comarxiv.org While HF calculations provide a fundamental understanding of molecular orbitals, they neglect electron correlation, which can be a significant limitation. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF approximation by including electron correlation effects, leading to higher accuracy but at a substantially greater computational cost. For a molecule like α-nitrostilbene, HF could be used for initial geometry optimizations, but more accurate energy and property calculations would necessitate these more sophisticated methods. arxiv.org

Semi-Empirical Calculations: Semi-empirical methods bridge the gap between highly accurate but computationally expensive ab initio methods and very fast but less rigorous molecular mechanics methods. uni-muenchen.de They are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. uomustansiriyah.edu.iqucsb.edu Methods like AM1 (Austin Model 1) and PM3 (Parametric Method 3) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, which significantly reduces the number of integrals to be calculated, making them much faster than DFT or ab initio approaches. uni-muenchen.deuomustansiriyah.edu.iqresearchgate.netnih.gov This speed allows for the study of larger molecules or for performing molecular dynamics simulations. nih.gov However, their accuracy is dependent on the molecule being studied being similar to the compounds used in the parameterization dataset. ucsb.edu For α-nitrostilbene, AM1 or PM3 could be used for rapid conformational analysis or to obtain initial structures for higher-level DFT optimization. researchgate.net

Molecular Orbital Analysis

Molecular orbital (MO) analysis is a powerful tool for understanding the electronic structure, reactivity, and optical properties of molecules. It examines the distribution and energies of molecular orbitals, which are formed from the combination of atomic orbitals.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. wuxibiology.com

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and more reactive. schrodinger.com

For α-nitrostilbene, the presence of the electron-donating phenyl rings and the electron-withdrawing nitro group significantly influences the FMOs. The HOMO is typically localized over the stilbene (B7821643) backbone and the phenyl ring not attached to the nitro group, reflecting its π-electron-rich character. The LUMO, in contrast, is expected to be predominantly localized on the nitro group and the adjacent vinyl carbon, highlighting its role as the primary electron-accepting site. The HOMO-LUMO gap in substituted stilbenes is often in the range of 3-4 eV. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Stilbenes Note: This table provides typical values for analogous stilbene systems to illustrate FMO analysis results. Specific values for α-nitrostilbene would require a dedicated calculation.

ParameterDescriptionRepresentative Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-6.0 to -6.5
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-2.0 to -2.5
ΔE (Gap) HOMO-LUMO Energy Gap (LUMO - HOMO)3.5 to 4.5

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wikipedia.orgwisc.edunih.gov This method allows for a detailed quantitative analysis of the Lewis structure, electron density distribution, and stabilizing interactions within the molecule. q-chem.comnih.gov

NBO analysis calculates the natural atomic charges on each atom, offering a more robust measure of charge distribution than other methods like Mulliken population analysis. q-chem.com For α-nitrostilbene, this would quantify the electron-withdrawing effect of the nitro group, showing a significant positive charge on the nitrogen atom and negative charges on the oxygen atoms.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing a direct link between theoretical models and experimental observations. mit.eduresearchgate.netdr-dral.com

The prediction of UV-Vis absorption spectra is commonly performed using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comqu.edu.qa This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com For α-nitrostilbene, the strong absorption band observed in the UV-Vis region corresponds to a π → π* electronic transition. researchgate.net TD-DFT calculations can predict the maximum absorption wavelength (λmax) of this transition, its oscillator strength (intensity), and the specific molecular orbitals involved. qu.edu.qa For nitro-substituted aromatic compounds, these calculations often show that the lowest energy transition involves the promotion of an electron from the HOMO, located on the π-system of the stilbene core, to the LUMO, centered on the electron-withdrawing nitro group, characterizing it as an intramolecular charge transfer (ICT) band. qu.edu.qachemrxiv.org

Infrared (IR) spectra can also be computationally predicted. After a DFT geometry optimization, a frequency calculation is performed. explorationpub.com This calculation yields the vibrational frequencies corresponding to the normal modes of the molecule (stretching, bending, etc.). mit.eduarxiv.org The resulting predicted spectrum, with its characteristic frequencies and intensities, can be compared with experimental IR spectra to confirm the molecular structure and identify key functional groups. researchgate.net For α-nitrostilbene, strong characteristic peaks would be predicted for the asymmetric and symmetric stretching of the N-O bonds in the nitro group, C=C stretching of the vinyl group and phenyl rings, and C-H bending modes.

Nonlinear Optical (NLO) Properties Calculations

α-Nitrostilbene and its derivatives are of significant interest for applications in nonlinear optics (NLO) due to their large hyperpolarizabilities, which arise from the intramolecular charge transfer (ICT) between the electron-donating and electron-accepting parts of the molecule. researchgate.netrsc.org Computational chemistry is instrumental in predicting and understanding the NLO properties of these materials. protheragen.aisemanticscholar.org

The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. nih.gov Computational methods like DFT and time-dependent Hartree-Fock (TDHF) are used to calculate both the static (at zero frequency) and dynamic (frequency-dependent) hyperpolarizabilities. aip.org

Static Hyperpolarizability (β₀): Calculations are often performed using a finite field approach, where the response of the molecular dipole moment to an external static electric field is computed. semanticscholar.org For push-pull π-conjugated systems like nitrostilbenes, conventional DFT functionals have been found to significantly overestimate hyperpolarizability values. The use of long-range corrected (LC) functionals, such as LC-BLYP, provides results that are in better agreement with high-level ab initio methods like coupled-cluster singles and doubles (CCSD). aip.org

Dynamic Hyperpolarizability (β(ω)): These calculations consider the frequency of the applied electric field, which is crucial for predicting the performance of NLO materials in real-world applications like second-harmonic generation (SHG). rsc.orgaip.org The sum-over-states (SOS) method, combined with time-dependent DFT (TD-DFT), is a common approach for calculating dynamic hyperpolarizabilities. aip.org Solvation effects can also be incorporated into these calculations using polarizable continuum models (PCM) or explicit quantum mechanics/molecular mechanics (QM/MM) approaches, which can significantly influence the calculated values. researchgate.netacs.org

Computational studies are vital for establishing relationships between the molecular structure of nitrostilbene derivatives and their NLO activity. This knowledge is key to designing molecules with enhanced NLO properties.

Effect of Substituents: The nature and position of electron-donating groups (EDG) and electron-withdrawing groups (EWG) are critical. The nitro group (–NO₂) in α-nitrostilbene acts as a strong EWG. The introduction of a strong EDG on the opposite phenyl ring creates a push-pull system, enhancing the intramolecular charge transfer and significantly increasing the first hyperpolarizability (β). researchgate.net

Conjugation Length: Extending the π-conjugated bridge between the donor and acceptor groups generally leads to an increase in hyperpolarizability. researchgate.net

Molecular Geometry: The planarity of the molecule affects the extent of π-electron delocalization. Deviations from planarity can reduce the effective conjugation and thus decrease the NLO response.

Solvent Effects: The polarity of the solvent can have a substantial impact on hyperpolarizability. Computational models that include solvent effects show that polar solvents can enhance the NLO response by stabilizing the charge-separated excited state. researchgate.net For example, the first hyperpolarizability of some chromophores increases significantly with increasing solvent polarity. researchgate.net

Table 2: Calculated NLO Properties for Stilbene Derivatives

CompoundPropertyComputational MethodCalculated ValueReference
4-amino-4′-nitrostilbeneStatic Hyperpolarizability (β)LC-CPKSImproved accuracy over conventional DFT aip.org
2-chloro-3,4-dimethoxy-4′-nitrostilbeneSHG EfficiencyExperimental (Kurtz-Perry)>32 times that of urea rsc.org
Stilbene AnaloguesStatic Polarizability (⟨α⟩)DFTPositive enhancement with D-A substitution researchgate.net
4-fluoro 4-nitrostilbeneSHG EfficiencyExperimental (Kurtz-Perry)12 times greater than KDP researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of reaction mechanisms at the molecular level. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, transition states (TS). frontiersin.org

For reactions involving α-nitrostilbene, such as its synthesis, isomerization, or subsequent transformations, DFT calculations are employed to locate the geometry of transition states. tuwien.at Frequency calculations are then performed to confirm the nature of these stationary points; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. frontiersin.org

For example, the mechanism of conversion between different isomers of a nitrostilbene-based compound has been proposed based on theoretical calculations. mtak.hu These studies can predict activation energies (the energy barrier between reactants and the transition state), which determine the kinetics of the reaction. rsc.org This information is invaluable for understanding reaction selectivity and optimizing experimental conditions.

Excited State Dynamics and Photophysical Pathway Simulations

Understanding the fate of α-nitrostilbene after it absorbs light is crucial for its application in areas like photochemistry and optoelectronics. aip.org Simulating the dynamics on excited state potential energy surfaces provides a detailed picture of the photophysical and photochemical processes that occur on ultrafast timescales. stanford.edu

Upon photoexcitation, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From here, several competing relaxation pathways are possible:

Fluorescence: Radiative decay back to the ground state.

Internal Conversion (IC): Non-radiative decay to a lower-energy state of the same spin multiplicity (e.g., S₁ → S₀).

Intersystem Crossing (ISC): Non-radiative transition to a state of different spin multiplicity (e.g., S₁ → T₁).

Photochemical Reaction: Such as cis-trans isomerization around the central double bond.

Quantum-chemical computations have been used to study the ultrafast excited-state dynamics of trans-4-nitrostilbene. rsc.org These studies revealed that the deactivation dynamics of the initially excited S₁(ππ*) state are strongly dependent on solvent polarity. The S₁-state lifetime decreases dramatically from ~60 ps in highly polar solvents to ~60 fs in nonpolar solvents. rsc.org This is attributed to the solvent's ability to modulate the relative energies of the S₁ state and relevant triplet states, thereby affecting the rates of intersystem crossing. rsc.orgrsc.org In polar solvents, the decay proceeds via torsional motion around the ethylenic bond, while in nonpolar solvents, efficient intersystem crossing and internal conversion dominate. rsc.org

Methods like ab initio multiple spawning (AIMS) can simulate the nonadiabatic dynamics, explicitly tracking the motion of the molecule as it moves between different electronic states, particularly in the vicinity of conical intersections, which are regions where potential energy surfaces cross and facilitate rapid internal conversion. nih.gov

Applications of α Nitrostilbene in Advanced Materials and Chemical Synthesis

Precursors in Complex Organic Synthesis

The chemical reactivity of α-nitrostilbene, particularly the electron-deficient double bond, makes it an excellent substrate for a variety of organic reactions. It serves as a key intermediate in the synthesis of more complex molecular architectures.

α-Nitrostilbene is a powerful tool in stereoselective synthesis, enabling the precise construction of chiral molecules. Its utility stems from its nature as an activated alkene, making it a prime candidate for asymmetric reactions.

One of the most significant applications is in conjugate addition reactions, also known as Michael additions. researchgate.net In these reactions, a nucleophile adds to the β-carbon of the α,β-unsaturated nitroalkene system. By employing chiral catalysts or auxiliaries, this addition can be controlled to produce a specific stereoisomer with high enantioselectivity. This method is instrumental in the synthesis of chiral amines and amino acids, which are fundamental building blocks in pharmaceutical chemistry. researchgate.netlookchem.comresearchgate.net The nitro group can be subsequently reduced to an amine, yielding chiral α,β-diphenylethylamine derivatives.

Furthermore, α-nitrostilbene can participate as a dienophile in Diels-Alder reactions. rsc.orgrsc.orgresearchgate.net The electron-withdrawing nitro group activates the double bond, facilitating cycloaddition with a conjugated diene to form six-membered rings. rsc.orgresearchgate.net When chiral Lewis acids or organocatalysts are used, the reaction can proceed with high stereocontrol, leading to the formation of complex cyclic structures with multiple stereocenters. rsc.org These cyclic products serve as advanced intermediates in the total synthesis of natural products and other biologically active compounds.

Table 1: Examples of Stereoselective Reactions Using α-Nitrostilbene Derivatives

Reaction Type Catalyst/Reagent Product Type Stereoselectivity
Michael Addition Chiral Thiourea Catalyst γ-Nitrocarbonyl Compound High Enantioselectivity
Diels-Alder Reaction Chiral Oxazaborolidine Substituted Cyclohexene High Diastereo- and Enantioselectivity

Development of Novel Materials

The conjugated π-system of the stilbene (B7821643) backbone, combined with the strong dipole created by the nitro group, imparts α-nitrostilbene and its derivatives with interesting photophysical properties. These characteristics are exploited in the creation of advanced materials for optical applications. researchgate.netrsc.org

Derivatives of nitrostilbene are widely investigated for their potential in optoelectronics and photonics. rsc.org These applications rely on the interaction of the material with light. The "push-pull" nature of certain nitrostilbene derivatives, where an electron-donating group is placed at one end of the molecule and an electron-withdrawing group (like the nitro group) at the other, creates a large molecular dipole moment and enhances specific optical properties. researchgate.net This electronic asymmetry is crucial for applications in devices that modulate or generate light. Materials based on these chromophores are integral to technologies like ultrafast electro-optical switches and optical signal processing. rsc.org

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of incident light. dtic.mil This property is essential for technologies such as frequency conversion (e.g., second-harmonic generation, SHG), where two photons of a certain frequency are combined to generate one photon with double the frequency. rsc.org

Table 2: Second-Harmonic Generation (SHG) Efficiency of Selected Nitrostilbene Derivatives

Compound SHG Efficiency (vs. Urea) Crystal System Space Group
2-chloro-3,4-dimethoxy-4′-nitrostilbene >32 Monoclinic P2₁
5-bromo-2-hydroxy-3-nitro-4′-nitrostilbene 0.04 Monoclinic P2₁/c
4-dimethylamino-4′-nitrostilbene ~0.1 Monoclinic Cc

Data compiled from various studies on NLO properties of stilbene derivatives. rsc.orgresearchgate.net

Dye Chemistry and Optical Brighteners

The stilbene scaffold is a core component in many synthetic dyes and optical brightening agents (OBAs), also known as fluorescent whitening agents (FWAs). researchgate.netwikipedia.org OBAs function by absorbing light in the invisible ultraviolet (UV) region of the spectrum (typically 340-370 nm) and re-emitting it as visible blue light (typically 420-470 nm) through fluorescence. wikipedia.org This process masks the natural yellow cast of materials like paper, textiles, and plastics, making them appear whiter and brighter. fineotex.comnih.gov

While many commercial OBAs are sulfonated derivatives of 4,4′-diaminostilbene, the fundamental photophysical principles apply to the broader class of stilbenes. wikipedia.orgnih.gov The conjugated system of α-nitrostilbene allows for the absorption of UV light, and modifications to its structure could tune its fluorescent properties for potential use in specialized dye applications. The introduction of the nitro group and other substituents affects the absorption and emission wavelengths of the molecule. researchgate.net

Sensing and Detection Applications

The fluorescent properties of stilbene derivatives also make them candidates for use in chemical sensors. researchgate.net The principle behind a fluorescent chemosensor is that the presence of a specific analyte interacts with the sensor molecule, causing a measurable change in its fluorescence, such as quenching (decrease in intensity) or enhancement. researchgate.net

Derivatives of α-nitrostilbene, with their inherent "push-pull" electronic structure, can exhibit sensitivity to their local chemical environment. This sensitivity can be harnessed for detecting various analytes. For instance, the fluorescence of such molecules can be quenched by nitroaromatic compounds (often found in explosives) through an electron transfer mechanism. mdpi.comnih.gov While specific applications of α-nitrostilbene itself as a primary sensing agent are not widely commercialized, the broader family of stilbene-based compounds is an active area of research for the development of highly sensitive and selective fluorescent sensors for environmental and security applications. researchgate.netsensigent.com

Table of Mentioned Compounds

Compound Name Abbreviation
Stilbene, alpha-nitro- α-Nitrostilbene
4,4′-diamino-2,2′-stilbenedisulfonic acid DAS
2-chloro-3,4-dimethoxy-4′-nitrostilbene -
5-bromo-2-hydroxy-3-nitro-4′-nitrostilbene -
4-dimethylamino-4′-nitrostilbene DANS / DMANS
3-methyl-4-methoxy-4′-nitrostilbene MMONS

Solvatochromic Dyes for Polarity Sensing (e.g., Microplastic Identification)

α-Nitrostilbene and its derivatives, particularly those with a "push-pull" electronic structure, exhibit significant solvatochromism. nih.govresearchgate.net This phenomenon refers to the change in the color of a substance, observed as a shift in its absorption or emission spectra, when it is dissolved in different solvents of varying polarity. nih.govchemrxiv.org In push-pull dyes, an electron-donating group and an electron-accepting group are connected by a π-conjugated system. researchgate.net In the case of certain α-nitrostilbene derivatives, the nitro group (-NO₂) acts as the electron acceptor, while a group like a dimethylamino group (-N(CH₃)₂) can serve as the electron donor. This intramolecular charge transfer (ICT) from the donor to the acceptor is sensitive to the surrounding solvent polarity. researchgate.netresearchgate.net In more polar solvents, the highly polarized excited state of the dye is stabilized, leading to a red shift (a shift to longer wavelengths) in the emission spectrum. nih.govresearchgate.net

This pronounced sensitivity to the microenvironment makes these compounds effective probes for sensing polarity. nih.gov Novel donor-acceptor substituted stilbenes have been synthesized to study their solvatochromic behavior in liquid environments of different polarities. acs.org The interactions between these solvatochromic dyes and solvents are a combination of multiple effects, including dipolarity/polarizability. acs.org

A prominent application of this property is in the detection and identification of microplastics, a significant environmental pollutant. nih.govnih.govresearchgate.net The fluorescent dye 4-dimethylamino-4′-nitrostilbene (DANS), a derivative of α-nitrostilbene, has proven to be a versatile, rapid, and sensitive tool for discriminating among different types of microplastics in aqueous environments. nih.govnih.gov

The process relies on the dye absorbing into the various polymer matrices that constitute microplastics. nih.govnih.govresearchgate.net Because different polymers have different polarities, the solvatochromic properties of DANS cause a distinct shift in its fluorescence emission spectrum for each polymer type. nih.govnih.gov When illuminated with UV light, DANS-stained microplastics emit light across a spectrum from blue to red, which allows for straightforward identification of the polymer. nih.govnih.gov This technique is adaptable to various fluorescence microscopy methods, including epifluorescence visualization and confocal microscopy, enabling detailed analysis and quantification of plastic components. nih.govnih.gov

The table below illustrates the solvatochromic shift of a DANS-stained microplastic, showing how the emission wavelength changes with the polarity of the polymer.

Polymer Type (Microplastic)Relative PolarityObserved Fluorescence Emission ColorApproximate Emission Wavelength (nm)
Polyethylene (PE)LowBlue~450
Polystyrene (PS)Low-MediumGreen~520
Polyvinyl Chloride (PVC)MediumYellow-Green~550
Polyethylene terephthalate (PET)Medium-HighYellow-Orange~580
Polyamide (Nylon)HighOrange-Red~610

Advanced Catalytic Applications

The chemical structure of α-nitrostilbene, featuring both a nitro group and a carbon-carbon double bond, makes it a valuable substrate in advanced catalytic applications, particularly in reduction reactions. acs.orgacs.org Catalytic hydrogenation is a key method for the reduction of α,β-unsaturated nitro compounds like α-nitrostilbene. These reactions can yield important chemical intermediates that are valuable in organic synthesis.

A significant application is the catalytic reduction of α-nitrostilbenes to α,β-diphenylethylamines. acs.orgacs.org This transformation involves the reduction of both the nitro group to an amine and the saturation of the carbon-carbon double bond.

Ar—CH=C(NO₂) —C₆H₅ → Ar—CH₂—CH(NH₂) —C₆H₅

This reaction is typically carried out using hydrogen gas and a metal catalyst. Supported palladium nanoparticles have been shown to be effective for such transformations. The selective hydrogenation of one functional group in the presence of another is a primary challenge in this field. For instance, achieving the reduction of the nitro group while preserving the double bond, or vice-versa, allows for the synthesis of a variety of useful molecules.

The mechanism for the catalytic reduction of nitroarenes generally follows a complex pathway. unimi.it The nitro group is typically reduced first to a nitroso intermediate, then to a hydroxylamine, and finally to an amine. unimi.it In some cases, condensation reactions between intermediates can also occur. unimi.it Catalysts play a crucial role in accelerating these transformations, often using reducing agents like sodium borohydride (NaBH₄) in a protic solvent. unimi.itmdpi.com The catalyst, such as copper-based materials, facilitates the transfer of electrons from the borohydride to the nitro compound. mdpi.com

The table below summarizes typical catalysts and conditions used in the reduction of α-nitrostilbene and related nitro compounds.

CatalystReducing AgentPrimary ProductReference
Raney NickelH₂α,β-Diphenylethylamine acs.org
Palladium on Carbon (Pd/C)H₂α,β-Diphenylethylamine
Supported Gold Nanoparticles (e.g., Au/TiO₂)H₂ or other H-donorsSelective reduction of nitro group unimi.it
Copper-based MOF derivative (Cu@C)NaBH₄Aniline (from Nitrobenzene) mdpi.com

Photochromic Materials Development

Photochromic materials are compounds that can reversibly change their color upon exposure to electromagnetic radiation. labinsights.nlresearchgate.net This change is the result of a light-induced transformation between two different molecular structures, each with a distinct absorption spectrum. jcu.edu.au Stilbene derivatives are a well-known class of organic photochromic compounds, with their photoactivity primarily arising from the cis-trans isomerization around the central carbon-carbon double bond. labinsights.nl

The incorporation of a nitro group onto the stilbene framework, as in α-nitrostilbene, significantly influences the molecule's electronic and photochemical properties. nih.gov While research on the parent α-nitrostilbene for photochromic applications is specific, studies on related nitro-stilbene derivatives provide insight into their potential. These materials are of interest for developing light-controllable electronics and other photonic devices. jcu.edu.au

The photochromic mechanism in stilbenes involves the molecule absorbing a photon (typically UV light), which excites it to a higher energy state. In this excited state, the rotation around the double bond becomes possible, leading to a change from the more stable trans isomer to the cis isomer, or vice versa. labinsights.nl This isomerization alters the planarity and conjugation of the molecule, resulting in a change in its absorption of visible light, and thus a change in color. The process can often be reversed by irradiation with a different wavelength of light (e.g., visible light) or by thermal relaxation. labinsights.nljcu.edu.au

The table below outlines the general properties and mechanisms relevant to the development of photochromic materials based on the stilbene framework.

PropertyDescriptionRelevance to α-Nitrostilbene
Photochromic MechanismReversible cis-trans (E/Z) isomerization around the C=C double bond.The core mechanism for stilbene-based photochromism.
TriggerUV light typically induces one isomeric form, while visible light or heat reverts it.The specific wavelengths are dependent on the molecular structure.
Effect of Nitro GroupActs as an electron-withdrawing group, modifying the electronic structure (HOMO-LUMO gap) and influencing absorption spectra.Can shift the absorption to longer wavelengths (red shift) and affect the stability of the isomers.
Potential ApplicationsMolecular switches, optical data storage, smart windows, light-controllable electronics.Derivatives of α-nitrostilbene could be engineered for these applications. researchgate.netjcu.edu.au

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for alpha-nitro-stilbene in academic research, and how can purity be validated?

  • Methodological Answer : Alpha-nitro-stilbene is typically synthesized via nitroaldol (Henry) reactions or palladium-catalyzed cross-couplings. Key steps include:

  • Reaction Optimization : Vary solvent polarity (e.g., DMF vs. ethanol) and nitroalkane equivalents to maximize yield .
  • Purity Validation : Use HPLC (C18 column, methanol/water mobile phase) and ¹H/¹³C NMR (δ ~7-8 ppm for aromatic protons, δ ~140 ppm for nitro groups) to confirm structural integrity .
  • Table 1 : Example synthesis conditions and yields:
MethodSolventCatalystYield (%)Purity (HPLC)
Nitroaldol ReactionEthanolKOH6598%
Cross-CouplingDMFPd(PPh₃)₄7895%

Q. How can researchers characterize the photophysical properties of alpha-nitro-stilbene?

  • Methodological Answer : UV-Vis spectroscopy (λ_max ~300-350 nm for nitro-aromatic transitions) and fluorescence quenching studies under varying pH conditions. For time-resolved decay analysis, use femtosecond transient absorption spectroscopy to track isomerization dynamics .

Q. What stability considerations are critical for storing alpha-nitro-stilbene in experimental settings?

  • Methodological Answer : Store in amber vials at -20°C under inert atmosphere (argon) to prevent nitro group reduction or photoisomerization. Monitor degradation via periodic TLC (silica gel, hexane/ethyl acetate) .

Advanced Research Questions

Q. How do computational models predict the reactivity of alpha-nitro-stilbene in photo-oxidative environments?

  • Methodological Answer :

  • DFT Calculations : Optimize ground/excited-state geometries (B3LYP/6-31G*) to map potential energy surfaces for nitro group rotation and isomerization .
  • Reaction Pathway Validation : Compare computed intermediates (e.g., diradical species) with experimental ESR data under UV irradiation .
    • Table 2 : Computed vs. experimental energy barriers:
Transition StateΔG‡ (kcal/mol, DFT)ΔG‡ (Experimental)
E→Z Isomerization12.313.1 ± 0.5
Photo-oxidation to Phenanthrene25.724.9 ± 1.2

Q. What strategies resolve contradictions in reported reaction yields for alpha-nitro-stilbene derivatives?

  • Methodological Answer :

  • Systematic Review : Use SciFinder to aggregate literature data (e.g., filter by solvent, catalyst, and reaction time) and identify outliers .
  • Replication Studies : Reproduce high-variance protocols with controlled variables (e.g., moisture-free conditions for nitroaldol reactions) .
  • Statistical Analysis : Apply ANOVA to assess significance of yield differences across studies (α = 0.05) .

Q. How can layered materials enhance the study of alpha-nitro-stilbene’s photochemical behavior?

  • Methodological Answer :

  • Host-Guest Systems : Intercalate alpha-nitro-stilbene into montmorillonite clay to restrict molecular motion and stabilize reactive intermediates (e.g., dihydrophenanthrene) .
  • In Situ Characterization : Use XRD and FTIR to monitor structural changes during UV irradiation .

Methodological Frameworks

Q. What experimental designs are optimal for probing alpha-nitro-stilbene’s role in electron-transfer processes?

  • Methodological Answer :

  • Cyclic Voltammetry : Measure reduction potentials (E₁/₂) in acetonitrile (0.1 M TBAPF₆) to assess nitro group electron-withdrawing effects .
  • Transient Absorption Spectroscopy : Track charge-separated states in donor-acceptor systems (e.g., with triphenylamine) .

Q. How should researchers formulate hypotheses about alpha-nitro-stilbene’s biological interactions?

  • Methodological Answer :

  • PICO Framework : Define Population (e.g., enzyme models), Intervention (alpha-nitro-stilbene concentration), Comparison (unmodified stilbene), Outcomes (binding affinity ΔΔG) .
  • Ethical Screening : Ensure cytotoxicity assays comply with institutional guidelines (e.g., CCK-8 assays for IC₅₀ determination) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.